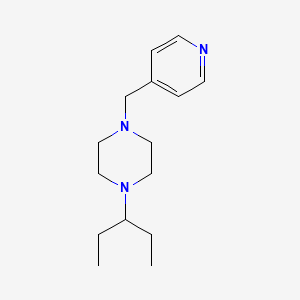![molecular formula C21H25NO3S B10880979 {3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione](/img/structure/B10880979.png)
{3-Ethoxy-4-[(4-methylbenzyl)oxy]phenyl}(morpholin-4-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE is an organic compound with a complex structure that includes ethoxy, methylbenzyl, and morpholino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE typically involves multiple steps. One common approach starts with the preparation of 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which is then subjected to further reactions to introduce the morpholino and methanethione groups . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents and products to maintain safety and efficiency. The use of automated systems and continuous flow reactors can also enhance the production process.
Chemical Reactions Analysis
Types of Reactions
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl and morpholino groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may be facilitated by the presence of catalysts or specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
{3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular assays.
Industry: It may be used in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE exerts its effects involves interactions with molecular targets such as enzymes, receptors, and proteins. The compound’s structure allows it to bind to specific sites, altering the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE include:
- 3-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde
- 3-ethoxy-4-methoxybenzaldehyde
Uniqueness
What sets {3-ETHOXY-4-[(4-METHYLBENZYL)OXY]PHENYL}(MORPHOLINO)METHANETHIONE apart from similar compounds is its unique combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
Properties
Molecular Formula |
C21H25NO3S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]-morpholin-4-ylmethanethione |
InChI |
InChI=1S/C21H25NO3S/c1-3-24-20-14-18(21(26)22-10-12-23-13-11-22)8-9-19(20)25-15-17-6-4-16(2)5-7-17/h4-9,14H,3,10-13,15H2,1-2H3 |
InChI Key |
DZOODSJHWWDOHO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OCC3=CC=C(C=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{(Z)-[2-(4-benzylpiperazin-1-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B10880896.png)
![Azepan-1-yl[1-(2-nitrobenzyl)piperidin-3-yl]methanone](/img/structure/B10880901.png)

![(4-Benzylpiperidin-1-yl)[1-(4-ethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10880913.png)

![(6E)-6-[3-[(E)-2-(4-fluorophenyl)ethenyl]-2H-1,2,4-oxadiazol-5-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B10880921.png)
![2-({[2-(1H-imidazol-4-yl)ethyl]amino}methylidene)-5-phenylcyclohexane-1,3-dione](/img/structure/B10880928.png)
![methyl {(4Z)-1-(4-fluorophenyl)-5-oxo-4-[1-(propylamino)ethylidene]-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B10880932.png)

![3-{[4-(3-bromobenzyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10880942.png)
![1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone](/img/structure/B10880943.png)
![{4-[3-(Benzyloxy)-4-methoxybenzyl]piperazin-1-yl}(3-chlorophenyl)methanone](/img/structure/B10880946.png)
![(4Z)-4-{1-[(2,3-dimethoxyphenyl)amino]ethylidene}-2-(4-methoxyphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10880956.png)
![1-[4-(4-Bromobenzyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10880957.png)
